3-(2-氨基丁基)噻唑烷-2,4-二酮盐酸盐

描述

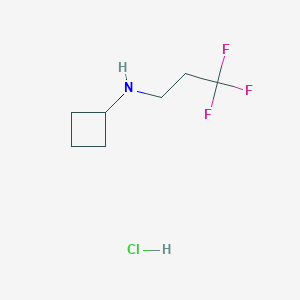

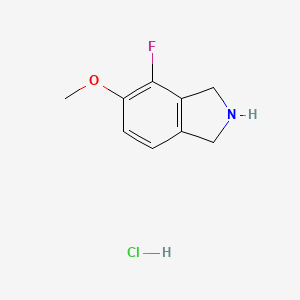

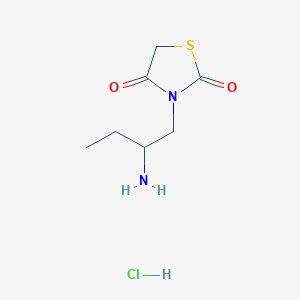

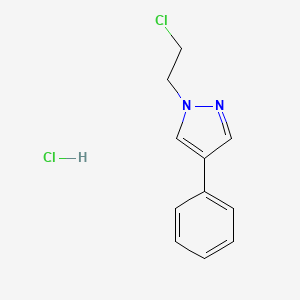

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is a small molecule drug candidate . It is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives has been achieved using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

The direction of the benzoylation reaction of thiazolidine-2,4-dione under the conditions of basic and general acid catalysis has been studied . It was shown that the direction of benzoylation of thiazolidine-2,4-dione at the cyclic nitrogen atom or oxygen atoms depends on two major factors: the solvent and the presence of cations .科学研究应用

抗高血糖药物的合成

噻唑烷二酮被用作合成具有抗高血糖活性的药物的起始原料,这些药物有利于治疗糖尿病等疾病 .

分子对接研究

这些化合物被用于分子对接研究以预测蛋白质如何与配体相互作用,从而帮助药物设计和发现 .

化学性质分析

分析了噻唑烷二酮的化学性质,包括熔点、沸点和密度,以了解其物理和毒理学特性 .

一锅多组分反应 (MCR)

噻唑烷二酮参与一锅 MCR 以形成具有潜在治疗应用的衍生物 .

抗菌、抗癌和抗氧化潜力

已合成取代的噻唑烷二酮并对其抗菌、抗癌和抗氧化活性进行了评估 .

超声波促进的醛醇缩合反应

作用机制

- The primary target of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride (referred to as TZD) is the peroxisome proliferator-activated receptor gamma (PPAR-γ) . PPAR-γ is a nuclear receptor involved in regulating glucose and lipid metabolism. Activation of PPAR-γ leads to improved insulin sensitivity and glucose homeostasis .

Target of Action

实验室实验的优点和局限性

The advantages of using 3-ABT-2,4-dione HCl in laboratory experiments include its availability, solubility in water and ethanol, and its ability to form complexes with metal ions. The disadvantages include its potential to inhibit the activity of certain enzymes, as well as the fact that its mechanism of action is not fully understood.

未来方向

The future directions for 3-ABT-2,4-dione HCl include further research into its biochemical and physiological effects, as well as its potential to be used in synthetic organic chemistry. Additionally, further research into its mechanism of action and its ability to inhibit the activity of certain enzymes is needed. Finally, studies should be conducted to explore the potential of 3-ABT-2,4-dione HCl to be used as a therapeutic agent.

生化分析

Biochemical Properties

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to improve insulin resistance through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) receptors . Additionally, it exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis . The compound also demonstrates antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Cellular Effects

The effects of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPAR-γ receptors by this compound leads to changes in gene expression that enhance glucose uptake and lipid metabolism . Furthermore, its antioxidant properties help in reducing oxidative damage to cellular components, thereby maintaining cellular integrity and function .

Molecular Mechanism

At the molecular level, 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It binds to PPAR-γ receptors, leading to their activation and subsequent changes in gene expression . This activation results in improved insulin sensitivity and enhanced glucose uptake. Additionally, the compound inhibits cytoplasmic Mur ligases, which disrupts bacterial cell wall synthesis and exhibits antimicrobial effects . Its antioxidant action involves scavenging ROS, thereby preventing oxidative damage to biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved insulin sensitivity and reduced oxidative stress . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity .

Metabolic Pathways

3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing metabolic flux and metabolite levels . The compound’s hypoglycemic activity is primarily mediated through the activation of PPAR-γ receptors, which enhances glucose uptake and lipid metabolism . Additionally, its antimicrobial action involves the inhibition of bacterial enzymes essential for cell wall synthesis .

Transport and Distribution

Within cells and tissues, 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular components . Its accumulation in certain tissues may enhance its therapeutic effects, but also poses a risk of toxicity at higher concentrations .

Subcellular Localization

The subcellular localization of 3-(2-Aminobutyl)thiazolidine-2,4-dione hydrochloride plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with PPAR-γ receptors occurs primarily in the nucleus, where it influences gene expression . Additionally, its antioxidant action is localized to regions of high oxidative stress, such as mitochondria .

属性

IUPAC Name |

3-(2-aminobutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTFPQSAQYORAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)CSC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{6-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetate](/img/structure/B1445667.png)

![[5-(2-Furoyl)-2-thienyl]acetic acid](/img/structure/B1445670.png)

![[2,5'-Bipyrimidine]-5-carbonitrile](/img/structure/B1445672.png)

![Spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1445673.png)

![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)

![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)